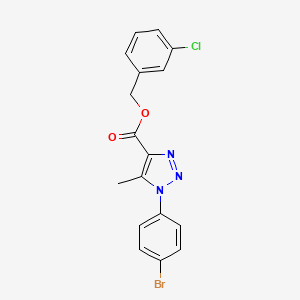

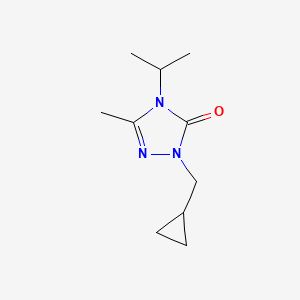

![molecular formula C13H20N2O5 B2876314 2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate CAS No. 2504203-78-3](/img/structure/B2876314.png)

2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate” is a chemical compound with the CAS Number: 2028341-88-8 . It has a molecular weight of 270.33 . It is usually in the form of an oil .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H22N2O4/c1-12(2,3)19-11(17)15-7-13(8-15)6-14-5-9(13)10(16)18-4/h9,14H,5-8H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique

Antitubercular Applications

The compound has been identified as a potent antitubercular lead . A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro [3.4]octane building block . The in vitro inhibitory activities of the synthesized compounds were assessed against Mycobacterium tuberculosis H37Rv .

Diabetes and Obesity Treatment

The compound can be used to synthesize ketohexokinase (KHK) inhibitors that have potential medical uses for treating diabetes and obesity .

Synthesis of Dihydroisoindolecarboxamide Derivatives

The compound is also a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives .

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

The compound can be used to synthesize inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), a protein that plays a crucial role in cellular bioenergetics .

Inhibition of Rho-associated Protein Kinase (ROCK)

The compound can be used to synthesize inhibitors of Rho-associated protein kinase (ROCK), a protein that plays a significant role in various cellular functions .

Development of Palbociclib

The compound is an intermediate in the commercial development of palbociclib, a highly selective reversible inhibitor of cyclin-dependent kinases CDK 4/6, which is developed for the treatment of ER-positive and HER2-negative breast cancer .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

Mécanisme D'action

Target of Action

The primary targets of 2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate are ketohexokinase (KHK) , Nicotinamide Phosphoribosyltransferase (NAMPT) , and Rho-associated protein kinase (ROCK) . These proteins play crucial roles in various biological processes. KHK is involved in fructose metabolism and has been linked to conditions like diabetes and obesity. NAMPT is involved in the biosynthesis of NAD+, a vital coenzyme in cellular metabolism. ROCK is involved in various cellular functions, including cell contraction, motility, and proliferation.

Mode of Action

It is known to inhibit the activity of its target proteins, thereby modulating their respective biochemical pathways .

Biochemical Pathways

By inhibiting KHK, the compound can potentially disrupt fructose metabolism, which may have therapeutic effects in conditions like diabetes and obesity. Inhibition of NAMPT and ROCK can affect various cellular processes, including NAD+ biosynthesis and cell motility, respectively .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . Its lipophilicity (Log Po/w) is 2.21, suggesting it has the potential to cross biological membranes .

Result of Action

The inhibition of KHK, NAMPT, and ROCK by this compound can lead to changes at the molecular and cellular levels, potentially affecting the progression of diseases such as diabetes and obesity .

Propriétés

IUPAC Name |

2-O-tert-butyl 5-O-methyl 6-oxo-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5/c1-12(2,3)20-11(18)15-6-13(7-15)5-14-9(16)8(13)10(17)19-4/h8H,5-7H2,1-4H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZFOSVHWZMKBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3'-Ethyl-5,5'-bi-1,2,4-oxadiazol-3-yl)phenyl]dimethylamine](/img/structure/B2876241.png)

![4-(N,N-diethylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2876244.png)

![(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one](/img/structure/B2876247.png)

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2876248.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2876251.png)